![molecular formula C15H32 B084994 3-Ethyltridecane CAS No. 13286-73-2](/img/structure/B84994.png)
3-Ethyltridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyltridecane is a hydrocarbon compound that belongs to the alkane family. It has a chemical formula of C14H30 and a molecular weight of 198.39 g/mol. This compound is widely used in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 3-Ethyltridecane is not fully understood. However, it is believed that it interacts with various biological molecules such as proteins and lipids, leading to changes in their structure and function. This interaction may result in the activation or inhibition of various biochemical pathways, leading to physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, some studies have suggested that it may have antimicrobial properties, which could be useful in the development of new antibiotics. Additionally, it may have antioxidant properties, which could be useful in the prevention of various diseases such as cancer and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-Ethyltridecane is its high purity, which makes it suitable for use as a reference compound in gas chromatography. Additionally, it has a low toxicity, which makes it safe for use in various lab experiments. However, one of the limitations of this compound is its high cost, which may limit its use in some research applications.
Direcciones Futuras
There are various future directions for the use of 3-Ethyltridecane in scientific research. One of the directions is the development of new materials such as polymers and surfactants. Additionally, it could be used in the development of new antibiotics due to its potential antimicrobial properties. Furthermore, it could be used in the prevention and treatment of various diseases such as cancer and cardiovascular diseases due to its potential antioxidant properties.
Conclusion:
In conclusion, this compound is a hydrocarbon compound that has various scientific research applications due to its unique properties. The synthesis of this compound can be achieved through various methods, and its purity can be improved through various purification techniques. While the mechanism of action and physiological effects of this compound are not well documented, it has potential antimicrobial and antioxidant properties that could be useful in the development of new antibiotics and the prevention of various diseases.
Métodos De Síntesis
The synthesis of 3-Ethyltridecane can be achieved through various methods. One of the commonly used methods is the catalytic hydrogenation of 3-Ethyltridecene, which is obtained from the oligomerization of ethylene. Another method involves the alkylation of tridecane with ethylene in the presence of a catalyst. The purity of the synthesized compound can be improved through various purification techniques such as distillation and recrystallization.
Aplicaciones Científicas De Investigación
3-Ethyltridecane has various scientific research applications due to its unique properties. It is widely used as a reference compound in gas chromatography for the analysis of complex mixtures. It is also used as a standard in the identification of hydrocarbon compounds in various environmental and biological samples. Additionally, this compound is used in the development of new materials such as polymers and surfactants.
Propiedades
Número CAS |
13286-73-2 |
---|---|
Fórmula molecular |
C15H32 |
Peso molecular |
212.41 g/mol |
Nombre IUPAC |
3-ethyltridecane |
InChI |
InChI=1S/C15H32/c1-4-7-8-9-10-11-12-13-14-15(5-2)6-3/h15H,4-14H2,1-3H3 |
Clave InChI |
YHMLBHVOZGLKCN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CC)CC |
SMILES canónico |
CCCCCCCCCCC(CC)CC |
Sinónimos |
3-Ethyltridecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.